2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
The compound with the molecular formula C18H13Cl2FN4OS3 is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H13Cl2FN4OS3 involves multiple steps, typically starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile.
Oxidation and reduction reactions: These reactions are used to modify the oxidation state of the compound.
Coupling reactions: These reactions involve the joining of two molecules to form a larger molecule.
Industrial Production Methods
Industrial production of C18H13Cl2FN4OS3 may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: To speed up the reaction and increase efficiency.
Temperature and pressure control: To maintain optimal reaction conditions.
Purification steps: Such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
C18H13Cl2FN4OS3: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one atom or group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
C18H13Cl2FN4OS3: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C18H13Cl2FN4OS3 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes.
Receptor binding: It may bind to specific receptors and modulate their activity.
Signal transduction pathways: The compound may influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
C18H13Cl2FN4OS3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C18H13Cl2FN4OS2: A compound with one less sulfur atom.
C18H13Cl2FN4O2S3: A compound with an additional oxygen atom.
C18H13Cl2FN4S3: A compound without the oxygen atom.
These comparisons can help identify the specific structural features and properties that make C18H13Cl2FN4OS3 unique and valuable for various applications.
Properties
Molecular Formula |
C18H13Cl2FN4OS3 |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H13Cl2FN4OS3/c19-13-5-2-1-4-11(13)9-27-17-24-25-18(29-17)28-10-16(26)23-22-8-12-14(20)6-3-7-15(12)21/h1-8H,9-10H2,(H,23,26)/b22-8- |
InChI Key |
TYSYXUSWGIWJFD-UYOCIXKTSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)N/N=C\C3=C(C=CC=C3Cl)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=CC=C3Cl)F)Cl |
Origin of Product |
United States |
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